molecular formula C11H10N2O2 B7857321 Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Cat. No.: B7857321
M. Wt: 202.21 g/mol
InChI Key: BMMBXBIFKMYOLF-UHFFFAOYSA-N
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Description

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is an organic compound with the molecular formula C11H10N2O2. It is a white to yellow solid and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Cyano-3-(3-pyridyl)acrylate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-3-(3-pyridyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-Cyano-3-(3-pyridyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-Cyano-3-(3-pyridyl)acrylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .

Comparison with Similar Compounds

Ethyl 2-Cyano-3-(3-pyridyl)acrylate can be compared with similar compounds such as:

    Ethyl 2-Cyano-3-(2-thienyl)acrylate: Similar structure but with a thiophene ring instead of a pyridine ring.

    Ethyl 2-Cyano-3,3-diphenylacrylate: Contains two phenyl groups instead of a pyridine ring.

    Ethyl 2-Cyano-3-(1H-pyrrol-2-yl)acrylate: Contains a pyrrole ring instead of a pyridine ring.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their aromatic rings.

Properties

IUPAC Name

ethyl 2-cyano-3-pyridin-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBXBIFKMYOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352985
Record name 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103011-95-6
Record name 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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